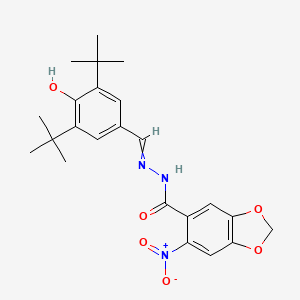
PTX-013 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.
Aplicaciones Científicas De Investigación
Multifunctional Nanocarrier Development : A multifunctional hybrid nanocarrier made of a magnetic core and a mesoporous silica shell was developed, which included Paclitaxel (PTX). This nanocarrier, apart from delivering the drug, also served as a probe for confocal and two-photon fluorescence imaging, as well as a magnetic resonance imaging contrast agent. The nanocarrier could release PTX in response to near-infrared irradiation, thereby providing a combined chemo-photothermal treatment effect (Wang et al., 2016).
Targeted Therapy for Prostate Cancer : A drug nanocarrier was developed using magnetic nanoparticles to immobilize PTX, enhancing its thermal stability and water solubility. This approach led to more effective treatment of prostate cancer cells using lower therapeutic doses, potentially reducing side-effects (Hua et al., 2010).
Carbon-Based Nanovectors for Drug Delivery : Hydrophilic carbon clusters were used to create a formulation of PTX for enhanced stability and effectiveness in reducing tumor volumes in a murine model of oral squamous cell carcinoma. This study demonstrated the viability of carbon nanomaterials as drug delivery vehicles (Berlin et al., 2010).
Hepatocellular Carcinoma Targeting : Nanoliposomes modified by glycyrrhetinic acid and ferric tetroxide were synthesized for targeted delivery of PTX to treat hepatocellular carcinoma. This targeted approach aimed to improve efficacy while reducing systemic toxicity and side effects (Zhao et al., 2021).
Mechanistic and Clinical Effects in Breast Cancer : PTX is widely used in breast cancer treatment. The study discussed the mechanisms of PTX's action, challenges like drug resistance, and novel formulations like albumin-bound PTX for higher efficiency and reduced side effects (Samaan et al., 2019).
Thermoresponsive Delivery System : A β-cyclodextrin-based poly(N-isopropylacrylamide) star polymer was used for thermoresponsive delivery of PTX to cancer cells. This system enhanced the water solubility of PTX and ensured its efficient delivery at body temperature (Song et al., 2016).
Enhanced Neuroblastoma Cell Differentiation : Pentoxifylline (PTX) was found to augment TNF alpha-induced neuroblastoma cell differentiation, demonstrating a novel signal transduction pathway (Yang et al., 1995).
Propiedades
Fórmula molecular |
C44H64Cl4N4O4 |
|---|---|
Peso molecular |
854.82 |
Apariencia |
Solid powder |
Sinónimos |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)



